molecular formula C7H14N2O2S<br>CH3SC(CH3)2CH=NOCONHCH3<br>C7H14N2O2S B1662136 Aldicarb CAS No. 116-06-3

Aldicarb

Cat. No. B1662136
CAS RN: 116-06-3
M. Wt: 190.27 g/mol
InChI Key: QGLZXHRNAYXIBU-WEVVVXLNSA-N
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Description

Aldicarb is a carbamate insecticide which is the active substance in the pesticide Temik . It is effective against thrips, aphids, spider mites, lygus, fleahoppers, and leafminers, but is primarily used as a nematicide . Aldicarb is considered “extremely hazardous” by the EPA and World Health Organization and has been banned in more than 100 countries .


Synthesis Analysis

Aldicarb was first synthesized in 1965 by Payne and Weiden, and was sold on the market for the first time in 1970 . The synthesis of aldicarb results in both the E and Z isomers .


Molecular Structure Analysis

Aldicarb, chemically known as [(E)-(2-methyl-2-methylsulfanylpropylidene)amino] N-methylcarbamate, is a carbamate insecticidal, acaricidal, and anti-nematodal compound . Its molecular structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

Aldicarb is easily degraded, with a half-life of only 5–12 days. Degradation products such as aldicarb sulfoxide and aldicarb sulfone have stronger water solubility and environmental toxicity than the parent substance, leading to long-term pollution after dissolution in water .


Physical And Chemical Properties Analysis

Aldicarb is a systemic pesticide used to control nematodes in soil and insects and mites on a variety of crops. It is very soluble in water and highly mobile in soil .

Safety And Hazards

Aldicarb is fatal in contact with skin and if inhaled. It is very toxic to aquatic life and has long-lasting effects . It is also highly toxic to humans and wildlife .

properties

IUPAC Name

[(E)-(2-methyl-2-methylsulfanylpropylidene)amino] N-methylcarbamate
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InChI

InChI=1S/C7H14N2O2S/c1-7(2,12-4)5-9-11-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5+
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InChI Key

QGLZXHRNAYXIBU-WEVVVXLNSA-N
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Canonical SMILES

CC(C)(C=NOC(=O)NC)SC
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Isomeric SMILES

CC(C)(/C=N/OC(=O)NC)SC
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Molecular Formula

C7H14N2O2S, Array
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Molecular Weight

190.27 g/mol
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Physical Description

Aldicarb appears as white crystals with a slightly sulfurous odor. Commercial formulations are granular Used as an insecticide, acaricide, and nematocide. (EPA, 1998), White crystals with a slightly sulfurous odor; [CAMEO], COLOURLESS CRYSTALS., White crystals with a slightly sulfurous odor. Commercial formulations are granular.
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Boiling Point

Decomposes (NTP, 1992), decomposes
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Solubility

0.1 to 1.0 mg/mL at 72 °F (NTP, 1992), Sparingly soluble in certain organic solvents, most soluble in chloroform and acetone, Array, 350 g/kg, acetone; 300 g/kg, dichloromethane; 150 g/kg, benzene; 150 g/kg, xylene; all at 25 °C, In water, 4,930 mg/L at 20 °C, Practically insoluble in hexane, Solubility in water, g/100ml at 25 °C: 0.6
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Density

1.195 at 77 °F (EPA, 1998) - Denser than water; will sink, Specific gravity: 1.1950 at 25 °C, 1.195
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Vapor Pressure

Less than 0.5 at 68F (EPA, 1998), 0.0000347 [mmHg], 2.9X10-5 mm Hg at 20 °C, Vapor pressure, Pa at 25 °C: 0.01, <0.5 mmHg
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Mechanism of Action

The carbamate insecticides are reversible cholinesterase-inhibitors. They cause this effect by reversible carbamylation of the enzyme acetylcholinesterase, allowing accum of acetylcholine, as with the organophosphate insecticides. ... While the organophosphate insecticides cause irreversible inhibition of the cholinesterase enzymes, the carbamyl-enzyme complex is reversible & dissociates far more readily than the organophosphate complex. The clinical syndrome is more benign & of much shorter duration with the carbamate insecticides. Unlike the the organophosphates, the carbamates poorly penetrate the CNS. /Carbamate insecticides/
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Impurities

Impurities likely to be present in technical aldicarb in concentrations of over 100 ppm include the following: (CH3)2C(SCH3)CH:NOH, (CH3)2C(OC2H5)CH:NOCONHCH3, (CH3)2C(SOCH3)CH:NOCONHCH3, (CH3)2C(SCH3)CN, CH3NHCONHCH3, CH3NHCONC(CONHCH3)CH3, (CH3)2C(SCH3)CH:NOCON(CONHCH3)CH3
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Product Name

Aldicarb

Color/Form

Crystals from isopropyl ether

CAS RN

116-06-3
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Melting Point

210 to 214 °F (EPA, 1998), 99-100 °C, 100 °C, 210-214 °F
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Synthesis routes and methods I

Procedure details

This invention relates to a process for preparing 2-methyl-2-(methylsulfonyl) propionaldehyde O-(methylcarbamoyl) oxime (aldoxycarb) as an agueous wet cake by reacting 2-methyl-2-(methylthio) propionaldehyde oxime (aldicarb oxime) with methyl isocyanate in an aqueous medium to give 2-methyl-2-(methylthio) propionaldehyde O-(methylcarbamoyl) oxime (aldicarb) which is then oxidized in an agueous medium to give 2-methyl-2-(methylsulfonyl) propionaldehyde O-(methylcarbamoyl) oxime. This invention also relates to an agueous wet cake composition containing 2-methyl-2-(methylsulfonyl) propionaldehyde O-(methylcarbamoyl) oxime.
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Synthesis routes and methods II

Procedure details

A process for preparing 2-methyl-2-(methylsulfonyl) propionaldehyde 0-(methylcarbamoyl) oxime which comprises (i) reacting 2-methyl-2-(methylthio) propionaldehyde oxime with methyl isocyanate in the presence of an aqueous medium for a period sufficient to form 2-methyl-2-(methylthio) propionaldehyde O-(methylcarbamoyl) oxime and (ii) reacting 2-methyl-2-(methylthio) propionaldehyde 0-(methylcarbamoyl) oxime with a mixture of hydrogen peroxide and a carboxylic acid in the presence of a substantially aqueous medium and a catalytically effective amount of a mineral or organic sulfonic acid for a period sufficient to form 2-methyl-2-(methylsulfonyl) propionaldehyde 0-(methylcarbamoyl) oxime.
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2-methyl-2-(methylsulfonyl) propionaldehyde 0-(methylcarbamoyl) oxime
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Synthesis routes and methods III

Procedure details

The process of this invention can be carried out by contacting 2-methyl-2-(methylthio) propionaldehyde oxime with methyl isocyanate in the presence of an aqueous medium for a period sufficient to form 2-methyl-2-(methylthio) propionaldehyde O-(methylcarbamoyl) oxime which is reacted with a mixture of hydrogen peroxide and a carboxylic acid in the presence of an agueous medium and a catalyst, i.e., mineral or organic sulfonic acid, to give 2-methyl-2-(methylsulfonyl) propionaldehyde O-(methylcarbamoyl) oxime as a solid in an agueous slurry which is then filtered to give a water-wet cake.
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Synthesis routes and methods IV

Procedure details

The carbamoylation step of the process of this invention can be conducted by mixing 2-methyl-2-(methylthio) propionaldehyde oxime with water at a preferred temperature of from about 0° C. to about 30° C. after which a catalyst is optionally added to the mixture. While maintaining the reaction temperature between about 0° C. and 30° C., methyl isocyanate is added with vigorous stirring over a sufficient period of time to provide for substantially complete conversion of 2-methyl-2-(methylthio) propionaldehyde oxime to 2-methyl-2-(methylthio) propionaldehyde O-(methylcarbamoyl) oxime. The carbamoylation step of the process of this invention can provide 2-methyl-2-(methylthio) propionaldehyde O-(methylcarbamoyl) oxime on a yield basis in excess of 90 percent based on the weight of 2-methyl-2-(methylthio) propionaldehyde oxime.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aldicarb
Reactant of Route 2
Reactant of Route 2
Aldicarb
Reactant of Route 3
Reactant of Route 3
Aldicarb

Citations

For This Compound
34,400
Citations
World Health Organization - 1991 - apps.who.int
… Because aldicarb is applied to the subsoil, the evaluation of environmental fate … circumstances under which aldicarb may contaminate shallow wells. The rapid uptake of aldicarb and its …
Number of citations: 7 apps.who.int
RL Baron - Environmental Health Perspectives, 1994 - ehp.niehs.nih.gov
… Aldicarb is quickly oxidized to aldicarb sulfoxide and more slowly to aldicarb sulfone, before undergoing hydrolytic breakdown to noncholinergic agents. Aldicarb sulfoxide is a more …
Number of citations: 61 ehp.niehs.nih.gov
JF Risher, FL Mink, JF Stara - Environmental health perspectives, 1987 - ehp.niehs.nih.gov
… Discovery of aldicarb and its oxidative sulfoxide and sulfone … The primary mechanism of toxic action of aldicarb is … Aldicarb is readily absorbed through both the gut and the skin…
Number of citations: 158 ehp.niehs.nih.gov
C Ragouc-Sengler, A Tracqui… - Human & …, 2000 - journals.sagepub.com
… , aldicarb main metabolites (aldicarb sulfoxide and aldicarb sulfone) … to aldicarb sulfoxide then more slowly to aldicarb sulfone. Both are pharmacologically active and 8090% of aldicarb …
Number of citations: 60 journals.sagepub.com
LF Arnot, JCA Steyl, JG Myburgh… - Journal of the South …, 2011 - journals.co.za
… of aldicarb poisoning in dogs2,64, with most published reports focusing on human cases9,31,66. Aldicarb … Therefore, veterinarians need to be able to promptly diagnose aldicarb toxicity …
Number of citations: 31 journals.co.za
FL Mink, JF Risher, JF Stara - Environmental pollution, 1989 - Elsevier
… (Uptake of aldicarb by plants is discussed … of aldicarb application revealed that 12"7% of the recovered radioactivity was in the form of aldicarb sulfoxide and trace amounts of aldicarb …
Number of citations: 11 www.sciencedirect.com
BT Bowman - 1988 - Wiley Online Library
… Aldicarb rapidly converted to its sulfoxide [2‐… aldicarb leached out of the soil cores as sulfoxide or sulfone. In cores receiving supplementary watering, up to 64% of applied aldicarb …
Number of citations: 99 acsess.onlinelibrary.wiley.com
DRJ Moore, RP Thompson, SI Rodney… - Integrated …, 2010 - Wiley Online Library
… an aquatic screening-level ERA for aldicarb as part of the re-… for aldicarb to characterize better the risks posed by aldicarb … of aldicarb and the carbamate metabolites (aldicarb sulfoxide, …
Number of citations: 22 setac.onlinelibrary.wiley.com
LT Ou, PSC Rao, KSV Edvardsson… - Pesticide …, 1988 - Wiley Online Library
… , aldicarb sulfoxide and aldicarb sulfone. … aldicarb, aldicarb sulfoxide, and aldicarb sulfone, and for the loss of total carbamate residues (TCR = aldicarb i-aldicarb sulfoxide + aldicarb …
Number of citations: 48 onlinelibrary.wiley.com
MH Zaki, D Moran, D Harris - American Journal of …, 1982 - ajph.aphapublications.org
… It is rapidly metabolized to aldicarb sulfoxide and to aldicarb sulfone, both of which retain … shown that aldicarb and its carbamate metabolites, aldicarb sulfoxide and aldicarb sulfone, are …
Number of citations: 191 ajph.aphapublications.org

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